molecular formula C8H6BrN3 B12954951 5-Bromo-1,8-naphthyridin-2-amine

5-Bromo-1,8-naphthyridin-2-amine

Cat. No.: B12954951
M. Wt: 224.06 g/mol
InChI Key: CVHRCVWWFNSQJK-UHFFFAOYSA-N
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Description

5-Bromo-1,8-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,8-naphthyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups into the naphthyridine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. For instance, it can form complexes with metal ions, leading to quenching of fluorescence emission. This property is utilized in the development of chemosensors for detecting anions like cyanide . The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as inhibiting bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,8-naphthyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

IUPAC Name

5-bromo-1,8-naphthyridin-2-amine

InChI

InChI=1S/C8H6BrN3/c9-6-3-4-11-8-5(6)1-2-7(10)12-8/h1-4H,(H2,10,11,12)

InChI Key

CVHRCVWWFNSQJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NC=CC(=C21)Br)N

Origin of Product

United States

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